Potassium tartrate monohydrate

Description

Contextualization within Tartrate Chemistry and Hydrated Salts

Tartrates are the salts and esters of tartaric acid, a naturally occurring, white, crystalline dicarboxylic acid found in many plants, particularly grapes. arxiv.org Tartaric acid and its salts are known for their ability to form a variety of crystalline structures, often incorporating water molecules to form hydrates.

A hydrated salt is a crystalline salt compound that has a specific number of water molecules incorporated into its crystal lattice. quora.com These water molecules, often referred to as "water of crystallization," are not bonded to the salt through strong covalent bonds but are instead held by weaker interactions such as hydrogen bonds. pcc.eu The presence and number of these water molecules can significantly influence the salt's properties, including its crystal structure, solubility, and stability. melscience.com The study of how salts incorporate water is a significant area of research, with implications for industrial processes and even energy storage. melscience.comacs.org

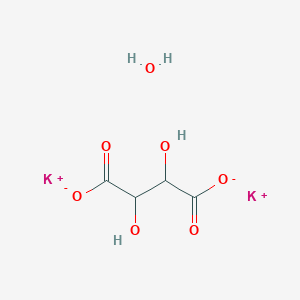

Potassium tartrate monohydrate, specifically, is a hydrated form of potassium tartrate that contains one molecule of water for each formula unit of the salt. Its structure and properties are determined by the interplay between the potassium cations, the tartrate anions, and the integrated water molecule. The general class of tartrate monohydrates consists of compounds where a tartrate anion (C₄H₄O₆²⁻) is associated with a cation and coordinated with a single water molecule.

Academic Significance and Research Trajectories of Tartrate Monohydrates

The academic significance of tartrate monohydrates is rooted in their diverse and tunable properties, which make them valuable in several research areas. The rigid, hydrogen-bonded network provided by the tartrate anion and the water of hydration creates stable crystalline structures. unige.ch This stability is a key reason for their prevalence in pharmaceutical research, where they can form stable complexes with active pharmaceutical ingredients, potentially enhancing drug solubility and bioavailability.

A major research trajectory for tartrate monohydrates is in the field of materials science, particularly in the development of advanced functional materials. Metal tartrate compounds are investigated for their unique physical properties, including ferroelectric, piezoelectric, and nonlinear optical (NLO) characteristics. unige.chscialert.net These properties are critical for applications in electronic devices, transducers, and optical information processing. unige.ch

Specific research examples within the tartrate monohydrate class illustrate these trends:

Sodium hydrogen L-tartrate monohydrate has been grown as single crystals and studied for its structure and potential in NLO applications. scialert.netoup.comresearchgate.net

Studies on L-carnitine tartrate , a derivative, have explored its role in enhancing muscle protein synthesis, highlighting the biochemical applications of tartrate compounds.

The thermal decomposition of Lithium this compound has been investigated to understand its stability and reaction pathways.

Research into compounds like Hydroxyethylammonium (L) tartrate monohydrate has revealed their potential as NLO materials, with hyperpolarizability values significantly higher than standard materials like urea. unige.ch

While extensive research focusing solely on this compound is not as prominent, the research trajectories of other tartrate monohydrates indicate a continued interest in this class of compounds for creating novel materials with specific optical, electrical, and pharmaceutical properties. The focus remains on understanding how the choice of cation and the hydrogen-bonding network influences the final properties of the crystal. unige.ch

Data Tables

Table 1: General Properties of Tartrate Monohydrates

| Property | Description | Reference |

|---|---|---|

| Definition | A class of compounds where a tartrate anion is paired with a cation and coordinated with one water molecule. | |

| Key Structural Feature | Extensive hydrogen-bonding network. | |

| Common Applications | Pharmaceuticals, nonlinear optical materials, crystal growth studies. | |

| Stability | Generally stable due to the hydrogen-bonding network. |

Table 2: Investigated Properties of Specific Tartrate Monohydrates

| Compound | Investigated Property/Application | Reference |

|---|---|---|

| Sodium hydrogen L-tartrate monohydrate | Crystal structure, nonlinear optical activity. | scialert.netoup.comresearchgate.net |

| Lithium this compound | Thermal decomposition. | |

| Hydroxyethylammonium (L) tartrate monohydrate | Nonlinear optical (NLO) properties, hyperpolarizability. | unige.ch |

| L-carnitine tartrate | Biochemical effects (muscle protein synthesis). |

Compound Names

Structure

3D Structure of Parent

Properties

IUPAC Name |

dipotassium;2,3-dihydroxybutanedioate;hydrate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O6.2K.H2O/c5-1(3(7)8)2(6)4(9)10;;;/h1-2,5-6H,(H,7,8)(H,9,10);;;1H2/q;2*+1;/p-2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUCMCXRUIRJPKS-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)[O-])O)(C(=O)[O-])O.O.[K+].[K+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6K2O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Potassium Tartrate Systems

Biocatalytic Synthesis Routes for L(+) Potassium Hydrogen Tartrate

Biocatalysis has emerged as a powerful tool for the enantioselective synthesis of chiral compounds like L(+) potassium hydrogen tartrate. This approach leverages the specificity of enzymes to achieve high yields and optical purity, often under mild reaction conditions.

Utilization of Immobilized Cell Granules in Enantioselective Synthesis

A key advancement in the biocatalytic production of L(+) potassium hydrogen tartrate involves the use of immobilized cell granules. A specific method utilizes fermented thalli from a Nocardia strain, which are prepared into immobilized cell granules. Current time information in Bangalore, IN. These granules serve as a robust biocatalyst for the conversion of epoxy potassium succinate (B1194679) into potassium tartrate. Current time information in Bangalore, IN. The immobilization of the cells enhances their stability and allows for easier separation from the reaction mixture, making the process more efficient and suitable for industrial applications.

Optimization of Reaction Conditions for Potassium Tartrate Formation via Biocatalysis

The efficiency of the biocatalytic conversion is highly dependent on the optimization of reaction parameters. In the synthesis using immobilized Nocardia cell granules, the reaction is typically carried out at a temperature of 35-37°C for a duration of 18 hours. Current time information in Bangalore, IN. Following the enzymatic conversion that forms potassium tartrate, the subsequent isolation of L(+) potassium hydrogen tartrate is achieved through a precise pH adjustment. L(+) tartaric acid is added to the potassium tartrate solution until the pH of the reaction liquid is between 3.5 and 3.7, leading to the precipitation of the desired product. Current time information in Bangalore, IN. This method has been shown to produce L(+) potassium hydrogen tartrate with a purity of 99.62%. google.com

| Parameter | Optimal Condition | Source |

| Biocatalyst | Immobilized cell granules of Nocardia strain | Current time information in Bangalore, IN. |

| Substrate | Epoxy potassium succinate | Current time information in Bangalore, IN. |

| Temperature | 35-37°C | Current time information in Bangalore, IN. |

| Reaction Time | 18 hours | Current time information in Bangalore, IN. |

| pH for Isolation | 3.5 - 3.7 | Current time information in Bangalore, IN. |

Preparation of High-Purity Potassium Hydrogen Tartrate for Reference Applications

Potassium hydrogen tartrate is recognized as a primary reference standard for pH buffers by the National Institute of Standards and Technology (NIST). wikipedia.org Achieving the requisite high purity for such applications necessitates specific purification techniques.

Purification Techniques Involving Ammonium (B1175870) Sulfide (B99878) and Barium Nitrate (B79036)

A method for preparing high-purity potassium hydrogen tartrate suitable as a pH reference reagent involves the purification of industrial-grade tartaric acid. google.com In this process, industrial tartaric acid is dissolved in deionized water, and a small amount of ammonium sulfide is added. google.com This step aids in the precipitation of heavy metal impurities as their insoluble sulfides. google.com After filtration, barium nitrate is added to the filtrate, which precipitates any sulfate (B86663) impurities as barium sulfate. google.com A final filtration step yields a pure tartaric acid solution, which can then be used to produce high-purity potassium hydrogen tartrate. google.com

| Reagent | Purpose in Purification | Source |

| Ammonium Sulfide | Removes heavy metal impurities | google.com |

| Barium Nitrate | Removes sulfate impurities | google.com |

Precision pH Adjustment for Targeted Product Isolation

Following the purification of the tartaric acid solution, it is reacted with a pure potassium carbonate solution. The controlled addition of the potassium carbonate solution to the tartaric acid solution, with constant stirring, is carried out until a precise pH of 3.55 is reached at a temperature of 70°C. google.com This specific pH is critical for inducing the precipitation of a large amount of white, crystalline potassium hydrogen tartrate, which is then collected by filtration. google.com The resulting crystals are washed, dewatered, and dried to yield the final high-purity product. google.com A saturated solution of this high-purity potassium hydrogen tartrate in water at 25°C exhibits a standard pH of 3.557. wikipedia.org

Electrochemical and Chemical Reduction Strategies for Tartrate Production

Alternative synthetic routes to tartaric acid, the precursor to potassium tartrate, involve electrochemical and chemical reduction methods. These strategies often start from more readily available C2 or C4 precursors.

The electrochemical reduction of glyoxylic acid has been investigated as a method for tartaric acid synthesis. core.ac.uk This process, known as electrohydrodimerization, can be carried out in an aqueous potassium chloride solution using cathodes such as silver or mercury. core.ac.uk Studies have shown that under controlled potential conditions, tartaric acid is the major product, formed alongside smaller amounts of glycolic acid. core.ac.uk Similarly, the electrochemical reduction of oxalic acid has been explored as a sustainable route to tartaric acid. researchgate.net The choice of electrode material has been found to be crucial; for instance, silver electrodes tend to favor the dimerization reaction that leads to tartaric acid. researchgate.net

Historically, chemical reduction methods have also been employed. For example, it has been proposed to prepare meso- and dl-tartaric acids by reducing glyoxylic acid with zinc dust and acetic acid. google.com

Role of Potassium L-Tartrate Monobasic as a Reductant in Noble Metal Nanoparticle Synthesis

Potassium L-tartrate monobasic, also known as potassium bitartrate (B1229483) or cream of tartar, serves as a weak reductant in the synthesis of noble metal nanoparticles. rsc.orgrsc.org Its role is crucial in the chemical reduction of metal salts to form stable, colloidal nanoparticles of elements such as gold (Au), platinum (Pt), palladium (Pd), and silver (Ag). rsc.orgrsc.org This method is valued for its ability to produce small and uniformly sized nanoparticles, which is often achieved by refluxing a mixture of the corresponding metallic salt, a protective agent, and potassium bitartrate. rsc.org

The reducing action of potassium L-tartrate monobasic is leveraged in aqueous systems, often in the presence of linear polymers that act as protective or stabilizing agents to prevent the agglomeration of the newly formed nanoparticles. scientificlabs.co.ukchemicalbook.com The use of a weak reductant like potassium bitartrate facilitates a slower reaction rate for the formation of metal atoms, which is advantageous for controlling the size and morphology of the resulting nanoparticles. rsc.org For the synthesis of palladium and silver nanoparticles, the reduction with potassium bitartrate is typically carried out under alkaline conditions. rsc.orgrsc.org

Research has demonstrated that various factors influence the characteristics of the nanoparticles produced. The concentration of the protective agents, for instance, has a significant impact on the particle size and morphology. rsc.orgrsc.org Generally, an increase in the concentration ratio of the protective agent to the metal ions leads to a decrease in the average diameter of the gold or platinum nanoparticles. rsc.orgrsc.org This allows for the synthesis of smaller particles with a narrow size distribution at higher concentrations of the protective agent. rsc.org

Studies have successfully synthesized various noble metal nanoparticles using this methodology. For example, gold nanoparticles have been prepared by heating a solution of a gold salt with potassium bitartrate. scirp.orgscirp.org The stability and size of these nanoparticles are influenced by the presence and concentration of stabilizers like polyethylene (B3416737) glycol (PEG) or poly(N-vinyl-2-pyrrolidone) (PVP). rsc.orgscirp.orgscirp.org Similarly, tartrate has been employed as a reducing agent, sometimes assisted by UV irradiation, in the synthesis of silver nanoparticles. mdpi.comresearchgate.net

The following tables summarize research findings on the synthesis of noble metal nanoparticles using potassium tartrate systems.

Table 1: Synthesis of Gold (Au) Nanoparticles using Potassium Bitartrate

| Protective Agent | Reaction Conditions | Resulting Nanoparticle Size | Reference |

|---|---|---|---|

| Polyethylene glycol (PEG) | Heating at 60°C | 50 - 200 nm | scirp.org |

Table 2: Synthesis of Various Noble Metal Nanoparticles using Potassium Bitartrate

| Metal Nanoparticle | Protective Agent | Key Findings | Reference |

|---|---|---|---|

| Gold (Au), Platinum (Pt) | PVP, 3,3′-thiodipropionic acid (TDPC) | Particle size decreases with increased protective agent concentration. | rsc.orgrsc.org |

| Palladium (Pd), Silver (Ag) | PVP, TDPC | Synthesis realized under alkaline conditions. | rsc.orgrsc.org |

Advanced Structural Elucidation of Potassium Tartrate Monohydrate and Analogues

Single Crystal X-ray Diffraction Analysis

A foundational step in crystal structure determination is the characterization of the unit cell—the basic repeating block of the crystal lattice. This involves precisely measuring the lengths of the cell edges (a, b, c) and the angles between them (α, β, γ). Coupled with the identification of the crystallographic space group, which describes the symmetry elements present in the structure, the unit cell provides the framework for the entire crystal.

Studies on tartrate compounds reveal a variety of crystal systems and space groups. For instance, potassium hydrogen L(+)-tartrate, an important analogue, crystallizes in the orthorhombic system with the space group P2₁2₁2₁. Another related compound, potassium sodium tartrate tetrahydrate (Rochelle salt), has also been found to crystallize in the orthorhombic system. The trihydrate form, dl-KNaC₄H₄O₆ · 3H₂O, however, crystallizes in the triclinic system. A semi-organic crystal of potassium tartrate hemihydrate (PTH) was found to belong to the monoclinic crystal system. The specific parameters for these and other tartrate analogues are detailed in the table below.

Microscopic and Morphological Investigations

Scanning Electron Microscopy (SEM) for Surface Topography and Morphology Studies

Scanning Electron Microscopy (SEM) is a pivotal technique for characterizing the surface topography and morphology of crystalline compounds. While specific SEM studies on potassium tartrate monohydrate are not extensively documented in publicly available literature, valuable insights can be drawn from analyses of closely related tartrate compounds, such as potassium bitartrate (B1229483) (cream of tartar) and potassium sodium tartrate (Rochelle salt). These analogues provide a basis for understanding the expected morphological features of this compound.

SEM investigations of potassium bitartrate crystals precipitated from wine have revealed distinct morphological characteristics. These crystals often exhibit well-defined geometric shapes, which can evolve from truncated ellipsoids to lanceolar and rhomboid forms. researchgate.net The surfaces of these crystals can vary in roughness, a factor that can be influenced by the presence of other compounds during crystallization. researchgate.net

Similarly, studies on potassium sodium tartrate tetrahydrate have described its crystals as having a plate-like morphology. researchgate.net The general appearance is often that of colorless to white crystals. chemicalbook.com The crystal system for Rochelle salt is typically orthorhombic. tartaric.comatamankimya.com

The surface topography of such crystals can be further detailed using advanced SEM detectors, like a 4-quadrant backscattered electron detector, which can generate topographical images with a "shading effect" to highlight surface roughness and crystal faces. semplor.com This technique allows for the creation of 3D reconstructions of the crystal surface, providing a comprehensive view of its texture and structure. semplor.com

Below is an interactive data table summarizing the morphological features of tartrate analogues as observed through SEM.

| Feature | Description | Relevant Analogue(s) |

| Crystal Morphology | Can evolve from truncated ellipsoid to lanceolar and rhomboid shapes; also described as plate-like. | Potassium Bitartrate, Potassium Sodium Tartrate |

| Surface Roughness | Variable, can be influenced by impurities or conditions of formation. | Potassium Bitartrate |

| Color | Generally colorless to white. | Potassium Sodium Tartrate |

| Crystal System | Orthorhombic | Potassium Sodium Tartrate |

Electron Microscopic Examinations of Nuclei Development During Solid-State Reactions

Electron microscopy is instrumental in studying the mechanistic pathways of solid-state reactions, such as dehydration, by directly visualizing the formation and growth of product nuclei within the reactant crystal. A detailed kinetic and mechanistic study on the solid-state dehydration of d-lithium this compound, a close analogue to this compound, provides a significant model for these processes.

In this study, electron microscopic examinations of the cleaved surfaces of partially reacted crystals revealed the development of three-dimensional nuclei of the anhydrous product. These nuclei were observed to be composed of small crystals of the anhydrous material. The investigation showed that the dehydration process occurs in two consecutive rate processes. The first is a deceleratory process involving water loss from the crystal surfaces, creating a disordered layer approximately 10 µm thick.

Following this initial surface dehydration, the second stage involves a nucleation and growth reaction. Germ nuclei of the anhydrous product form at a limited number of sites. These germ nuclei then act as seed crystals for the growth of the larger, three-dimensional nuclei observed under the electron microscope. The interface between the reactant and the product is the active zone for diffusive water loss. The recrystallization of the dehydrated material into the product structure opens up channels for water to escape, allowing the reaction interface to advance into the crystal.

At temperatures above 450 K, there was evidence of intranuclear melting within the product nuclei. The addition of anhydrous product crystallites to the reactant was found to significantly reduce or eliminate the induction period for the nucleation and growth process, confirming the role of the product in catalyzing the reaction.

The key findings from the electron microscopic investigation of nuclei development in the solid-state dehydration of d-lithium this compound are summarized in the interactive data table below.

| Observation | Description |

| Nuclei Formation | Development of three-dimensional nuclei of the anhydrous product on cleaved surfaces of partly reacted crystals. |

| Nuclei Composition | Composed of small crystals of the anhydrous product. |

| Reaction Stages | An initial surface dehydration followed by a nucleation and growth process. |

| Growth Mechanism | Germ nuclei act as seed crystals; the reactant-product interface is the zone of diffusive water loss. |

| Effect of Temperature | Evidence of intranuclear melting above 450 K. |

| Catalytic Effect | Addition of product crystallites reduces or eliminates the induction period for nucleation. |

Thermal Decomposition and Solid State Reaction Kinetics of Tartrate Monohydrates

Thermogravimetric Analysis (TGA/TG) and Differential Thermal Analysis (DTA)

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are cornerstone techniques for investigating the thermal properties of materials. TGA measures the change in mass of a sample as a function of temperature, while DTA detects the temperature difference between a sample and an inert reference, revealing exothermic and endothermic events. asianpubs.org Together, they provide a comprehensive picture of thermal decomposition processes.

Assessment of Thermal Stability and Identification of Decomposition Stages

The thermal decomposition of tartrate salts is a multi-stage process that is influenced by the specific cation present. For instance, studies on related tartrate compounds provide a framework for understanding these processes. The thermal decomposition of potassium sodium tartrate tetrahydrate, for example, occurs in distinct steps. The initial stages involve the loss of water molecules, followed by the decomposition of the anhydrous salt at higher temperatures. researchgate.net The TG and DTA curves for this compound show two endothermic dehydration steps, followed by further decomposition. researchgate.net

In the case of dipotassium (B57713) tartrate, an endothermic peak observed at 285.40°C in Differential Scanning Calorimetry (DSC), a technique similar to DTA, confirms the major decomposition stage of the sample. echemi.com Some sources suggest that upon heating, tartrates of alkali metals, like potassium, are converted to their corresponding carbonates. stackexchange.comidexlab.com For potassium bitartrate (B1229483), decomposition is noted at temperatures above 200°C. stackexchange.comidexlab.com

The thermal decomposition of d-lithium potassium tartrate, after dehydration, occurs between 485–540 K (212–267 °C). researchgate.netCurrent time information in West Northamptonshire, GB. This decomposition is characterized by sigmoid-shaped isothermal reaction curves, which are indicative of a nucleation and growth process. Current time information in West Northamptonshire, GB. The activation energy for this salt's decomposition has been determined to be approximately 220 ± 20 kJ mol⁻¹. Current time information in West Northamptonshire, GB.

The following table summarizes the key thermal events for related tartrate compounds, offering insight into the expected behavior of potassium tartrate monohydrate.

| Compound | Thermal Event | Temperature Range (°C) | Technique | Reference |

| Potassium Sodium Tartrate Tetrahydrate | Loss of 1 mole H₂O | 29.41 - 71.35 | TGA/DTA | researchgate.net |

| Loss of 3 moles H₂O | 71.35 - 258.02 | TGA/DTA | researchgate.net | |

| Formation of Anhydrous Salt | ~258 | TGA/DTA | researchgate.net | |

| Dipotassium Tartrate | Major Decomposition | 285.40 | DSC | echemi.com |

| Potassium Bitartrate | Decomposition | >200 | Not specified | stackexchange.comidexlab.com |

| d-Lithium Potassium Tartrate (dehydrated) | Anion Decomposition | 212 - 267 | Isothermal Analysis | researchgate.netCurrent time information in West Northamptonshire, GB. |

Quantification of Water Loss During Dehydration Processes

Thermogravimetric analysis is a precise method for quantifying the loss of water during the dehydration of hydrated salts. For potassium sodium tartrate tetrahydrate, the first dehydration step corresponds to a mass loss of 6.45%, which is in close agreement with the theoretical loss of one mole of water (6.38%). researchgate.net The subsequent loss of the remaining three moles of water leads to a total mass loss of 25.71% up to approximately 258°C, at which point the anhydrous form is stable. researchgate.net

In studies of dl-lithium this compound, the dehydration process involves the loss of a single water molecule. Current time information in West Northamptonshire, GB. This process begins with an initial rapid release of about 6% of the water, followed by a more gradual, deceleratory process. Current time information in West Northamptonshire, GB.

Dehydration Mechanisms and Pathways

The dehydration of tartrate monohydrates is not a simple, single-step event but rather a complex process involving multiple kinetic stages. The mechanisms can be influenced by factors such as crystal structure, particle size, and the surrounding atmosphere.

Investigation of Multi-Step Rate Processes in Tartrate Monohydrate Dehydration (e.g., d-Lithium this compound)

The dehydration of d-lithium this compound serves as an excellent model for understanding the multi-step nature of these reactions. Its dehydration occurs in two distinct, consecutive rate processes. The initial phase is a deceleratory, diffusion-controlled release of water, which is then followed by a second process involving nucleation and growth. This dual-mechanism dehydration highlights the complexity of solid-state reactions where different physical phenomena govern different stages of the process.

Analysis of Diffusion-Controlled Water Release from Superficial Zones

The first stage of dehydration in d-lithium this compound is characterized by the diffusion-controlled release of water from the surface layers of the crystals. This initial process is responsible for the dehydration of a superficial zone approximately 10 µm thick. As water molecules escape from the crystal lattice, a layer of dehydrated material forms on the surface. The rate of further water release is then controlled by the diffusion of water molecules through this product layer. This process is initially rapid but slows down as the dehydrated layer thickens, leading to the observed deceleratory kinetics.

Study of Nucleation and Growth Mechanisms Leading to Anhydrous Product Formation

Following the initial diffusion-controlled water loss, the second stage of dehydration in d-lithium this compound is governed by a nucleation and growth mechanism. Once the initial water evolution has slowed, the anhydrous product begins to recrystallize at specific sites, forming stable nuclei. These nuclei then grow, and the reaction interface between the hydrated reactant and the anhydrous product advances into the crystal. This process is consistent with the Avrami-Erofe'ev equation, a model commonly used to describe nucleation and growth kinetics in solid-state reactions. Current time information in West Northamptonshire, GB. The activation energy for both the initial diffusion and the subsequent nucleation and growth stages in d-lithium this compound is similar, in the range of 150-160 kJ mol⁻¹.

Examination of Reactant Disorder and Potential Melt Participation During Dehydration

The thermal dehydration of tartrate monohydrates, particularly d-lithium this compound, is a complex process that involves significant changes in the solid-state structure of the reactant. Research indicates that the process is not a simple, single-step water loss but rather a multi-stage event characterized by increasing reactant disorder and, in some cases, the participation of a melt phase.

The dehydration process often begins with the loss of water from the crystal surfaces, creating a layer of dehydrated material approximately 10 µm thick. royalsocietypublishing.orgresearchgate.net This initial stage is a deceleratory process where the increasing concentration of water vacancies leads to growing disorder within the reactant's crystal lattice. royalsocietypublishing.orgresearchgate.net This disorder can progress to a point where the outer layer may fuse. royalsocietypublishing.orgresearchgate.net

Electron microscopy of partly reacted d-lithium this compound crystals has revealed the formation of three-dimensional nuclei composed of small crystals of the anhydrous product. royalsocietypublishing.orgresearchgate.net Above 450 K, evidence of intranuclear melting within these nuclei has been observed. royalsocietypublishing.orgresearchgate.net This suggests that at elevated temperatures, the dehydration mechanism can involve a localized molten phase.

In the case of dl-lithium this compound, the dehydration is accompanied by melting, resulting in a glassy, amorphous anhydrous product. idexlab.comroyalsocietypublishing.org The reaction proceeds through a predominantly deceleratory process, which is followed by a zero-order reaction and then a final first-order stage. idexlab.comroyalsocietypublishing.org The presence of a molten or vitreous phase is not homogeneous, leading to reaction behavior that differs from that in an isotropic fluid or a true solid-state reaction. idexlab.comroyalsocietypublishing.org Two models have been proposed to explain these observations: one assumes a two-phase equilibrium where hydrated zones are embedded in a dehydrated material, and the other involves anion decomposition within a thin, advancing molten layer. idexlab.comroyalsocietypublishing.orgroyalsocietypublishing.org This molten layer is where the tartrate anion, freed from the stabilizing forces of the crystal lattice, can more easily decompose. idexlab.comroyalsocietypublishing.org

The concept of melt participation is crucial for understanding the reaction kinetics, as it explains why the behavior of some tartrate dehydrations does not conform to standard solid-state reaction models. idexlab.comroyalsocietypublishing.org The formation of a liquid phase can significantly influence reaction rates. mdpi.com

Kinetic Modeling of Solid-State Reactions

Application of Kinetic Equations (e.g., Avrami-Erofe'ev equation) for Reaction Rate Description

The kinetics of the thermal decomposition of tartrate monohydrates are often analyzed using solid-state reaction models. One of the most frequently applied models is the Avrami-Erofe'ev equation, which is typically associated with nucleation and growth processes. royalsocietypublishing.org

For the decomposition of d-lithium potassium tartrate, which occurs between 485–540 K, the isothermal fractional reaction (α)-time plots show a sigmoid shape. idexlab.comroyalsocietypublishing.org The kinetic data for single crystal reactants fit the Avrami-Erofe'ev equation in the form [-ln(1-α)]^(1/2) = kt for a fractional reaction range of 0.04 < α < 0.96. idexlab.comroyalsocietypublishing.org Similarly, the second of the two rate processes in the dehydration of d-lithium this compound also adheres to the Avrami-Erofe'ev equation, [— ln (1 — α)]1/2 = kt. royalsocietypublishing.orgresearchgate.net This fit is consistent with the microscopic observations of three-dimensional nuclei formation and growth. royalsocietypublishing.orgresearchgate.net

The Avrami-Erofe'ev equation has been widely used to describe the isothermal behavior of various solid-state processes. researchgate.net However, for the dehydration of dl-lithium this compound, which involves melting, attempts to fit the data to standard solid-state reaction rate expressions, including the Avrami-Erofe'ev equation, have been unsuccessful. idexlab.comroyalsocietypublishing.org This highlights the importance of considering the physical state of the reactant when applying kinetic models.

Determination of Activation Energies for Dehydration Processes

The activation energy (Ea) is a critical parameter for understanding the energy barriers of dehydration processes. For the dehydration of d-lithium this compound, the activation energy for both the initial deceleratory reaction and the subsequent nucleation and growth reaction was determined to be in the range of 150-160 kJ mol⁻¹. royalsocietypublishing.orgresearchgate.net

In contrast, the decomposition of the dehydrated d-lithium potassium tartrate salt has a significantly higher activation energy of 220 ± 20 kJ mol⁻¹. idexlab.comroyalsocietypublishing.org For the dehydration of dl-lithium this compound, which proceeds through a molten phase, a much higher activation energy of 330 ± 30 kJ mol⁻¹ was reported for both single crystal and powdered samples. idexlab.comroyalsocietypublishing.org

The thermal decomposition of potassium sodium tartrate tetrahydrate occurs in stages with different activation energies. The first stage, involving the loss of one water molecule, has an activation energy of 192.49 kJ mol⁻¹. asianpubs.org The second stage, where three water molecules are released, has a higher activation energy of 280.33 kJ mol⁻¹. asianpubs.org

These variations in activation energy highlight the differences in the reaction mechanisms and rate-limiting steps for various tartrate hydrates and their decomposition products.

Table 1: Activation Energies for Dehydration and Decomposition of Tartrate Compounds

| Compound | Process | Activation Energy (kJ mol⁻¹) | Source(s) |

| d-Lithium this compound | Dehydration (both stages) | 150-160 | royalsocietypublishing.org, researchgate.net |

| Dehydrated d-Lithium Potassium Tartrate | Decomposition | 220 ± 20 | idexlab.com, royalsocietypublishing.org |

| dl-Lithium this compound | Dehydration | 330 ± 30 | idexlab.com, royalsocietypublishing.org |

| Potassium Sodium Tartrate Tetrahydrate | Dehydration (Stage 1, 1 H₂O) | 192.49 | asianpubs.org |

| Potassium Sodium Tartrate Tetrahydrate | Dehydration (Stage 2, 3 H₂O) | 280.33 | asianpubs.org |

Influence of Sample Morphology (Single Crystal vs. Powder) on Reaction Rates

Table 2: Effect of Sample Morphology on Reaction Characteristics

| Compound | Sample Morphology | Relative Reaction Rate | Noteworthy Kinetic Changes | Source(s) |

| d-Lithium this compound | Single Crystal vs. Powder | Closely similar | - | royalsocietypublishing.org, researchgate.net |

| dl-Lithium this compound | Powder vs. Single Crystal | ~8-fold increase | Longer deceleratory process, shorter zero-order process in powder. | idexlab.com, royalsocietypublishing.org |

Analysis of Reaction Order and Identification of Rate-Limiting Steps

The thermal dehydration of tartrate monohydrates often proceeds through multiple steps with varying reaction orders. The dehydration of d-lithium this compound occurs in two distinct rate processes. The first is a deceleratory, diffusion-controlled reaction corresponding to the loss of water from the superficial zones of the crystals. royalsocietypublishing.orgresearchgate.net The second is a nucleation and growth process. royalsocietypublishing.orgresearchgate.net The rate-limiting step for both processes is identified as the diffusive loss of water from an active boundary of the reactant. royalsocietypublishing.org

For dl-lithium this compound, the dehydration process is more complex. It begins with a rapid initial release of about 6% of the water, followed by a deceleratory process that transitions into a zero-order reaction (extending from approximately 18% to 80% completion in crystals), and finally concludes with a first-order stage. idexlab.comroyalsocietypublishing.org The rate-limiting step in this case is likely related to the processes occurring within the non-homogeneous molten phase. idexlab.comroyalsocietypublishing.org

The thermal decomposition of potassium sodium tartrate tetrahydrate also occurs in multiple steps. The dehydration stages are governed by a first-order (F1) nucleation model. asianpubs.org

The analysis of reaction order provides valuable insights into the mechanism of the reaction. For instance, the sigmoid-shaped kinetic profile observed in the decomposition of d-lithium potassium tartrate, which fits the Avrami-Erofe'ev equation, is characteristic of nucleation and growth mechanisms. idexlab.comroyalsocietypublishing.org However, the proposed mechanism involves anion decomposition within an advancing molten layer, which is kinetically similar to a solid-state nucleation and growth process. idexlab.comroyalsocietypublishing.org

Computational Chemistry and Modeling of Tartrate Systems

Quantum Mechanical (QM) Approaches

Quantum mechanical methods, particularly Density Functional Theory (DFT), are used to model the electronic properties of molecules and crystals with high accuracy. These approaches are crucial for understanding the behavior of tartrate systems.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure (or electron distribution) of many-body systems. It is widely applied to tartrate-containing crystals to elucidate their structural and electronic properties. For instance, in studies of related organic tartrate crystals like L-prolinium tartrate (LPT) and L-histidinium-l-tartrate hemihydrate (HT), DFT calculations, often using the B3LYP functional with a basis set like 6-31+G(d,p) or 6-311++G(d,p), are employed to optimize the molecular geometry. sphinxsai.comnih.gov The calculated geometric parameters (bond lengths and angles) from these theoretical models show good agreement with experimental data obtained from X-ray diffraction, validating the computational approach. nih.gov

A key aspect of these DFT studies is the analysis of frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the energy gap (ΔE), is a critical parameter for determining molecular stability, chemical reactivity, and electrical transport properties. A smaller HOMO-LUMO gap suggests a higher probability of intramolecular charge transfer, which is often associated with desirable nonlinear optical (NLO) properties. sphinxsai.com Natural Bond Orbital (NBO) analysis, another tool used alongside DFT, provides detailed insights into charge delocalization and hyperconjugative interactions within the molecule, further explaining the electronic stability. researchgate.net

Table 1: DFT-Calculated Electronic Properties of Various Tartrate Systems

| Compound | Method/Basis Set | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|---|

| L-histidinium-l-tartrate hemihydrate nih.gov | B3LYP/6–311++G(d,p) | -6.57 | -2.58 | 3.99 |

| Anilinium L-tartrate monohydrate researchgate.net | B3LYP/6-311++G(d,p) | -6.89 | -1.98 | 4.91 |

Note: The values for L-prolinium Tartrate were originally in Hartree and have been converted to eV for comparison (1 Hartree = 27.2114 eV).

Molecular orbital calculations are fundamental to predicting the nonlinear optical (NLO) response of materials. The first-order hyperpolarizability (β) is a key microscopic property that determines the second-order NLO activity of a molecule. DFT methods are commonly used to compute this value. sphinxsai.com A large β value indicates a strong NLO response, making the material a candidate for applications like frequency conversion of light.

For many tartrate-based organic crystals, such as anilinium L-tartrate monohydrate and L-histidinium-l-tartrate hemihydrate, computational studies have predicted significant hyperpolarizability. nih.govresearchgate.net For example, the calculated first-order hyperpolarizability for L-histidinium-l-tartrate hemihydrate was found to be 15.771 times that of urea, a standard reference material for NLO studies. nih.gov Similarly, for hydroxyethylammonium L-tartrate monohydrate, ab initio Hartree-Fock calculations predicted a hyperpolarizability 14.2 times greater than urea. unige.ch These high values are attributed to the efficient intramolecular charge transfer from donor to acceptor groups within the crystal structure, a phenomenon well-described by molecular orbital theory.

Table 2: Calculated First-Order Hyperpolarizability (β) of Tartrate Systems

| Compound | Method/Basis Set | β (esu) | Comparison to Urea |

|---|---|---|---|

| L-prolinium Tartrate sphinxsai.com | B3LYP/6-31+G(d,p) | 1.0365 x 10⁻³⁰ | ~2.7 times |

| L-histidinium-l-tartrate hemihydrate nih.gov | B3LYP/6–311++G(d,p) | 5.86 x 10⁻³⁰ | 15.771 times |

Molecular Dynamics and Simulation Studies

Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a bridge between molecular-level properties and macroscopic behavior.

Molecular dynamics simulations are invaluable for predicting the structure and vibrational spectra of materials. In a study on various citrates, including potassium citrate (B86180), MD simulations were used to characterize the formation mechanism of absorption peaks observed in terahertz (THz) time-domain spectroscopy. coppjournal.orgkoreascience.kr The simulations successfully reproduced the experimental THz spectra, with simulated absorption peaks at 1.27, 1.66, 1.89, 2.10, and 2.50 THz for potassium citrate closely matching the experimental values. coppjournal.org This approach allows researchers to assign specific vibrational modes, such as the collective vibrations of the crystal lattice and hydrogen bond networks, to the observed spectral features. A similar methodology could be applied to potassium tartrate monohydrate to understand its low-frequency vibrational modes.

MD simulations are also used to study the stability of complexes in solution. For instance, MD simulations were employed to validate the stability of a complex formed between antimony potassium tartrate and bovine serum albumin (BSA) in an aqueous environment over time. researchgate.net This demonstrates the power of MD to model dynamic interactions in complex systems.

Crystal Engineering and Polymorph Prediction

Crystal engineering focuses on the design and synthesis of new solid-state structures with desired properties. Computational tools are essential for predicting crystal structures (polymorphs) and understanding the intermolecular forces that govern them.

Hirshfeld surface analysis is a powerful computational method for visualizing and quantifying intermolecular interactions within a crystal. The Hirshfeld surface of a molecule is defined as the region where the electron distribution of the sum of spherical atoms for the whole crystal is greater than or equal to the electron distribution of the pro-molecule. By mapping properties like normalized contact distance (d_norm) onto this surface, one can identify regions of close intermolecular contact, which are crucial for crystal packing.

This technique has been applied to various tartrate and potassium-containing crystalline systems. researchgate.netasianpubs.org The analysis is complemented by 2D fingerprint plots, which summarize the distribution of intermolecular contacts. These plots quantify the percentage contribution of different types of atomic interactions to the total Hirshfeld surface area. For example, in a potassium-containing complex, Hirshfeld analysis revealed that O···H, H···H, and O···K interactions were the main contributors to crystal stability. asianpubs.org In the study of L-histidinium-l-tartrate hemihydrate, O···H/H···O interactions were found to be the most significant, accounting for 55.7% of all interactions, which highlights the dominant role of hydrogen bonding in the crystal packing. nih.gov This type of analysis is critical for understanding the forces that stabilize the specific polymorph of this compound.

Table 3: Hirshfeld Surface Analysis of Intermolecular Interactions in Related Crystal Structures

| Compound | Interaction Type | Contribution to Hirshfeld Surface (%) |

|---|---|---|

| L-histidinium-l-tartrate hemihydrate nih.gov | O···H / H···O | 55.7 |

| H···H | 20.3 | |

| C···H / H···C | 8.8 | |

| N···H / H···N | 7.9 | |

| O···O | 3.3 | |

| C···O / O···C | 2.5 | |

| C···C | 1.0 | |

| Potassium sym-fac-Bis(N-methyliminodiacetato)chromate(III) asianpubs.org | O···H | 56.4 |

| H···H | 33.1 |

Theoretical Approaches for Polymorph Prediction and Stability Assessment

The phenomenon of polymorphism, where a chemical compound can exist in multiple crystalline forms, is of significant interest in materials science and pharmaceuticals. These different forms, or polymorphs, can exhibit varied physical properties. Computational chemistry provides powerful theoretical tools to predict the potential polymorphs of a compound like potassium tartrate and to assess their relative thermodynamic stability before extensive experimental screening.

Modern computational approaches focus on generating a crystal energy landscape, which maps out the lattice energies of thousands or even millions of hypothetical crystal structures for a given molecule. science.gov The goal is to identify the structures with the lowest energies, as these are the most likely to be thermodynamically stable and observable in reality. science.gov

Key Theoretical Methods

Several computational methods are central to predicting and evaluating crystalline structures.

| Method | Description | Application in Tartrate Systems |

| Crystal Structure Prediction (CSP) | Generates a comprehensive set of possible crystal packing arrangements and calculates their corresponding lattice energies to create a crystal energy landscape. science.gov | Used to predict the most stable theoretical polymorphs of tartrate salts by identifying the global minimum on the energy landscape. Other low-energy structures on the landscape represent potential metastable polymorphs. science.gov |

| Density Functional Theory (DFT) | A quantum mechanical method used to calculate the electronic structure and energy of molecules and periodic systems with high accuracy. acs.org | Applied to refine the energies of crystal structures obtained from CSP. DFT calculations can account for subtle electronic effects and provide more accurate relative energies between different polymorphs. acs.org |

| Molecular Dynamics (MD) Simulations | Simulates the physical movements of atoms and molecules over time, allowing for the study of conformational changes and interactions within a crystal lattice or in solution. | Can be used to assess the stability of different tartrate polymorphs at various temperatures and to study the influence of solvent (e.g., water in hydrates) on crystal stability. |

Research Findings in Tartrate Systems

While specific CSP studies on this compound are not widely published, research on analogous tartrate systems, such as lithium tartrates, provides significant insight into the methodologies and expected outcomes. A study on anhydrous lithium tartrates successfully synthesized several novel polymorphs that were investigated using both single-crystal X-ray diffraction and computational methods. acs.org

The computational analysis in that study utilized Density Functional Theory (DFT) to calculate the relative formation energies of different polymorphs. The findings highlighted the critical importance of including vibrational energy contributions for accurate stability assessments. acs.org

Table of Computational Energy Findings for Lithium Tartrate Polymorphs This table presents data from a study on lithium tartrates, used here as a representative example of computational stability assessment in tartrate systems.

| Compound | Space Group | Relative Electronic Energy (kJ mol⁻¹) | Relative Energy with ZPVE and Thermal Corrections (kJ mol⁻¹) |

| Li₂(l-tart) | P2₁2₁2₁ | 0.0 | 0.0 |

| Li₂(l-tart) | C222₁ | +3.4 | +13.5 |

| Li₂(meso-tart) | P2₁/c | +4.9 | +15.1 |

| Li₂(d,l-tart) | C2/c | +1.4 | +7.9 |

| Data sourced from a study on lithium tartrate polymorphs, illustrating the impact of different energy calculation methods on predicted stability. acs.org |

The results demonstrated that considering only electronic energies yielded a narrow energy range of about 5 kJ mol⁻¹ among the polymorphs. acs.org However, when zero-point vibrational energy (ZPVE) and thermal vibrational energy were included, the relative energy range expanded significantly to approximately 15 kJ mol⁻¹, altering the predicted stability order in some cases. acs.org This underscores that accurate polymorph stability prediction requires sophisticated models that go beyond simple static-lattice energies.

Furthermore, the principles of crystal nucleation and growth, such as Ostwald's Rule of Stages, are relevant. This rule suggests that a less stable (metastable) polymorph may crystallize first before converting to the most stable form. acs.org However, classical nucleation theory also allows for parallel processes where multiple forms nucleate simultaneously, a scenario that computational landscapes can help rationalize. acs.org

The application of these theoretical approaches is crucial for understanding the complex solid-state behavior of tartrate systems. By predicting the crystal energy landscape, researchers can gain a priori knowledge of likely polymorphs, rationalize experimental observations, and guide efforts to crystallize and isolate specific desired forms of compounds like this compound. science.gov

Coordination Chemistry and Complexation Studies of Tartrate Ligands

Metal-Ligand Interactions in Tartrate Complexes

The coordination of the tartrate anion is primarily facilitated by its carboxylate and hydroxyl groups, which can bind to metal centers in several modes. This section details the nature of these interactions with different classes of metal cations.

The interaction between the tartrate anion and alkali metal cations such as potassium (K+) and sodium (Na+) in aqueous solutions has been investigated using techniques like potentiometry and ultraviolet circular dichroism. These studies reveal the formation of ion pairs, where the electrostatic attraction between the negatively charged tartrate and the positively charged alkali metal cation is the primary driving force. The coordination is generally weaker compared to interactions with transition metals. In the solid state, as seen in compounds like potassium sodium tartrate tetrahydrate (Rochelle salt), the alkali metal ions are coordinated by the oxygen atoms of the carboxylate and hydroxyl groups of the tartrate ligand, as well as by water molecules. This interaction helps to stabilize the crystal lattice.

Tartrate forms significantly more stable complexes with transition metal cations, such as copper(II) and iron(II), due to the formation of covalent coordination bonds. In these complexes, the tartrate ligand typically acts as a bidentate or a bridging ligand, coordinating through the oxygen atoms of both the carboxylate and hydroxyl groups.

For instance, with Cu(II), tartrate can form various complex species depending on the pH of the solution. Density functional theory (DFT) calculations have shown that the carboxylic oxygen and hydroxyl oxygen are the preferred sites for Cu(II) coordination. The formation of complexes such as [Cu(tartrate)] and [Cu(tartrate)₂]²⁻ has been identified. In alkaline solutions, the tartrate ion can chelate Cu(II) to form species like [Cu(OH)₂(C₄H₄O₆)]²⁻.

Similarly, Fe(II) forms stable complexes with the tartrate ligand. These complexes are often characterized by their distinct colors, which arise from d-d electronic transitions of the iron center, the energies of which are influenced by the ligand field created by the tartrate. The coordination environment around the Fe(II) ion in these complexes typically involves both carboxylate and hydroxyl oxygen atoms, leading to the formation of stable five- or six-membered chelate rings.

| Metal Cation | Typical Coordination Sites | Observed Complex Species |

| K+, Na+ | Carboxylate and hydroxyl oxygen atoms | Ion pairs in solution |

| Cu(II) | Carboxylic and hydroxyl oxygen atoms | [Cu(tartrate)], [Cu(tartrate)₂]²⁻ |

| Fe(II) | Carboxylic and hydroxyl oxygen atoms | Stable chelate complexes |

The chelating ability of the tartrate ligand is a direct consequence of the presence and spatial arrangement of its carboxyl (-COOH) and hydroxyl (-OH) functional groups. The two carboxyl groups can be deprotonated to form carboxylate (-COO⁻) ions, which are excellent coordinating agents for metal cations. The two hydroxyl groups can also participate in coordination, particularly after deprotonation in more basic conditions, acting as alkoxide donors.

The combination of a carboxylate group and an adjacent hydroxyl group allows for the formation of a stable five-membered chelate ring with a metal ion. This "chelate effect" significantly enhances the thermodynamic stability of the resulting complex compared to coordination with monodentate ligands. The stereochemistry of the tartaric acid isomer (D-, L-, or meso) can also influence the structure and properties of the resulting metal complexes. Infrared (IR) spectroscopy is a key technique used to study the coordination of these functional groups. A shift in the stretching frequencies of the C=O (from the carboxyl group) and C-O (from the hydroxyl group) bonds upon complexation provides direct evidence of their involvement in bonding to the metal center.

Formation of Metal-Organic Coordination Polymers

The ability of the tartrate ligand to bridge multiple metal centers through its various donor atoms makes it an excellent building block for the construction of metal-organic coordination polymers, also known as metal-organic frameworks (MOFs).

Hydrothermal synthesis is a common method for preparing crystalline metal tartrate frameworks. This technique involves heating a mixture of a metal salt and tartaric acid in water or another solvent in a sealed container at elevated temperatures and pressures. Under these conditions, single crystals suitable for X-ray diffraction analysis can often be obtained.

A notable example is the synthesis of a three-dimensional cadmium tartrate coordination polymer with the formula {[Cd(μ-C₄H₄O₆)(H₂O)₃]·2H₂O}∞. wikipedia.org In this structure, the cadmium(II) ions are bridged by the tartrate ions. The tartrate ligand is polydentate, coordinating to the Cd(II) centers through its carboxylate oxygen atoms in a bridging fashion. Additionally, water molecules are coordinated to the cadmium ions, and a network of hydrogen bonds involving the coordinated and lattice water molecules, as well as the hydroxyl and carboxyl groups of the tartrate, contributes to the stability of the 3D supramolecular structure.

Spectrophotometric Characterization of Tartrate-Metal Complexes

UV-Visible spectrophotometry is a powerful and widely used technique for the characterization of tartrate-metal complexes in solution. asdlib.org This method allows for the determination of the stoichiometry of the complex and its formation constant. The formation of a complex between a metal ion and a tartrate ligand often results in a change in the electronic absorption spectrum compared to the free metal ion and ligand.

The stoichiometry of a tartrate-metal complex can be determined using methods such as the mole-ratio method or the method of continuous variations (Job's plot). wikipedia.org In the method of continuous variations, a series of solutions is prepared where the mole fraction of the metal and ligand is varied while keeping the total molar concentration constant. The absorbance of the solutions is then measured at a wavelength where the complex absorbs maximally. A plot of absorbance versus the mole fraction of the ligand will show a maximum at the mole fraction corresponding to the stoichiometry of the complex. For example, a maximum at a mole fraction of 0.5 indicates a 1:1 complex, while a maximum at 0.67 indicates a 1:2 metal-to-ligand ratio.

The following table summarizes the spectrophotometric data for a hypothetical transition metal-tartrate complex determined by the method of continuous variations.

| Mole Fraction of Tartrate | Absorbance at λmax |

| 0.0 | 0.010 |

| 0.1 | 0.125 |

| 0.2 | 0.240 |

| 0.3 | 0.355 |

| 0.4 | 0.470 |

| 0.5 | 0.585 |

| 0.6 | 0.468 |

| 0.7 | 0.351 |

| 0.8 | 0.234 |

| 0.9 | 0.117 |

| 1.0 | 0.005 |

In this example, the maximum absorbance is observed at a mole fraction of 0.5, indicating the formation of a 1:1 complex between the metal and the tartrate ligand.

Advanced Material Science Applications and Functional Properties of Potassium Tartrate Derived Materials

Nonlinear Optical (NLO) Properties of Tartrate Crystals

Nonlinear optical (NLO) materials are crucial for technologies that involve modifying the properties of light, such as frequency conversion and optical switching. Tartrate crystals, which possess a noncentrosymmetric molecular structure, are particularly promising for these applications. Their molecular arrangement gives rise to significant second-order and third-order nonlinear effects when interacting with high-intensity laser light.

Second Harmonic Generation (SHG) is a nonlinear optical process where two photons with the same frequency are combined to generate a new photon with twice the frequency (and half the wavelength). The efficiency of this frequency doubling is a key metric for NLO materials. Tartrate-derived crystals have demonstrated notable SHG efficiencies, often benchmarked against the standard NLO material, Potassium Dihydrogen Phosphate (KDP).

Studies have shown that the SHG efficiency of these crystals can be significantly influenced by doping and by forming complex salts. For instance, potassium tartrate hemihydrate (PTH) crystals exhibit an SHG efficiency that is 0.9 times that of KDP. researchgate.net Other tartrate derivatives show even greater potential. L-Aspararginium Tartrate (LAsT) was found to have an SHG efficiency three times that of KDP, while potassium-ion-doped L-Lysine monohydrochloride crystals showed an efficiency 1.6 times greater than KDP. rjpbcs.comnih.gov Similarly, glycine-doped sodium potassium tartrate (GSPT) crystals have a relative SHG efficiency 1.17 times higher than KDP. researchgate.net These results highlight the potential of tartrate compounds in developing efficient NLO materials for laser applications. researchgate.net

| Compound | Relative SHG Efficiency (vs. KDP) | Reference |

|---|---|---|

| Potassium Tartrate Hemihydrate (PTH) | 0.9 | researchgate.net |

| Glycine-doped Sodium Potassium Tartrate (GSPT) | 1.17 | researchgate.net |

| Potassium-doped L-Lysine monohydrochloride | 1.6 | nih.gov |

| L-Aspararginium Tartrate (LAsT) | 3.0 | rjpbcs.com |

The Laser Damage Threshold (LDT) is a critical parameter for NLO materials, as it defines the maximum laser intensity a crystal can withstand without incurring damage. A high LDT is essential for applications involving high-power lasers. Tartrate-derived materials have been shown to possess favorable LDT values.

For example, Sodium Potassium Tartrate Tetrahydrate (SPTT) crystals were measured to have an LDT of 0.362 GW/cm². ijtrd.com This value is considered superior to that of the widely used KDP crystal, indicating its suitability for high-power applications. The laser-induced damage in such materials can be caused by various physical processes, including electron avalanche, multiphoton absorption, and photoionization. ijtrd.com The robust nature of these semi-organic crystals, combining the strength of inorganic components with the flexibility of organic structures, contributes to their enhanced resistance to laser-induced damage.

A wide optical transparency window is a prerequisite for any NLO material, as it must be transparent at both the fundamental and the generated harmonic wavelengths. Tartrate crystals generally exhibit good transparency across the visible and near-infrared regions. The UV cut-off wavelength, which marks the lower limit of this transparency window, is a key characteristic.

Potassium tartrate hemihydrate (PTH) is transparent in a broad range from 190 nm to 1100 nm. researchgate.net Other tartrate compounds show similar properties. Ammonium (B1175870) tartrate has a lower cut-off wavelength of around 220 nm, while glycine-doped sodium potassium tartrate (GSPT) has its cut-off at 222 nm. researchgate.netrasayanjournal.co.in L-Aspararginium Tartrate (LAsT) has a UV cut-off at 255 nm. rjpbcs.com This wide transparency window makes these crystals suitable for frequency conversion applications, particularly for generating UV light. rasayanjournal.co.in The optical band gap for these materials is typically high, such as 5.6 eV for glycine-mixed Rochelle salt and 5.3 eV for LAsT, which is characteristic of dielectric materials. rjpbcs.comresearchgate.netresearchgate.net

| Compound | UV Cut-off Wavelength (nm) | Optical Band Gap (eV) | Reference |

|---|---|---|---|

| Potassium Tartrate Hemihydrate (PTH) | 190 | - | researchgate.net |

| Ammonium Tartrate | 220 | 5.05 | rasayanjournal.co.in |

| Glycine-doped Sodium Potassium Tartrate (GSPT) | 222 | - | researchgate.net |

| L-Aspararginium Tartrate (LAsT) | 255 | 5.3 | rjpbcs.com |

| Glycine-mixed Rochelle Salt | - | 5.6 | researchgate.net |

Doping tartrate crystals with various ions can significantly alter their electrical and optical properties, leading to phenomena such as photoconductivity and luminescence. Photoconductivity is the increase in electrical conductivity of a material when exposed to light. Some doped tartrate crystals exhibit positive photoconductivity, where the photocurrent increases linearly upon illumination. researchgate.net This effect stems from the light-induced generation of free charge carriers. nih.gov

Luminescence, the emission of light from a substance, is another property that can be tailored through doping. Sodium Potassium Tartrate Tetrahydrate (SPTT) crystals have been observed to produce broad photoluminescence emissions. researchgate.net Doping with rare-earth elements like terbium (Tb³⁺) can induce characteristic luminescence, as the tartrate ligand can effectively transfer energy to the dopant ion, which then emits light at specific wavelengths. mdpi.com The rigidity of the crystal structure helps to minimize non-radiative decay processes, enhancing the luminescent efficiency. mdpi.com These properties are valuable for developing new phosphors and optical sensors.

Piezoelectric and Dielectric Phenomena

Potassium tartrate and its derivatives, particularly potassium sodium tartrate (Rochelle salt), were among the first materials in which piezoelectricity was discovered. wikipedia.orgatamankimya.com Piezoelectricity is the ability of a material to generate an electric charge in response to applied mechanical stress. This property, along with their dielectric behavior, makes them relevant for applications in sensors, actuators, and other electronic components. chemicalbook.comnih.gov

The dielectric properties of a material describe its ability to store and dissipate electrical energy when subjected to an electric field. The dielectric constant (or relative permittivity) is a measure of a material's ability to store charge, while the dielectric loss (or loss tangent) quantifies the energy lost as heat. nih.gov

In tartrate crystals, both the dielectric constant and dielectric loss are highly dependent on the frequency of the applied electric field and the temperature. researchgate.net Typically, at a constant temperature, the dielectric constant is high at low frequencies and decreases as the frequency increases. nih.govscienceopen.com This behavior is often attributed to space charge polarization, where charge carriers accumulate at interfaces like grain boundaries, creating a potential barrier. nih.govscienceopen.com As the frequency of the electric field increases, the charge carriers have less time to accumulate, leading to a reduction in polarization and a lower dielectric constant. nih.gov

Similarly, the dielectric loss is also generally higher at lower frequencies and decreases with increasing frequency. researchgate.net This loss is associated with the energy required for the movement of charge carriers. The relationship between these dielectric properties and frequency can often be explained by the Maxwell-Wagner model of interfacial polarization. nih.govscienceopen.com

Temperature also plays a crucial role. As temperature increases, the mobility of charge carriers is enhanced, which can lead to an increase in the dielectric constant, especially at lower frequencies. nih.gov The study of these dielectric behaviors is essential for understanding the charge transport mechanisms within the crystals and for designing electronic components like capacitors and resonators. nist.govresearchgate.net

Piezoelectric Measurements and Determination of Coefficients

The piezoelectric nature of potassium sodium tartrate, commonly known as Rochelle salt, has been a subject of scientific investigation for over a century. Early demonstrations of its piezoelectric effects were conducted by Sir David Brewster in 1824. atamanchemicals.com Modern research continues to quantify its piezoelectric properties, revealing significant coefficients that make it suitable for various applications.

The piezoelectric effect in a material relates the mechanical stress applied to the electrical charge generated. This relationship is quantified by the piezoelectric coefficient, denoted as dᵢⱼ. For Rochelle salt and its composites, the direct piezoelectric coefficient d₃₃ is frequently measured. This coefficient represents the electric polarization generated in the '3' direction (typically the poling direction) per unit of mechanical stress applied in the same direction.

Recent studies involving composites of Rochelle salt grown within a 3D-printed biodegradable poly(lactic acid) (PLA) matrix have yielded notable results. In these experiments, the direct piezoelectric coefficients were calculated from the electrical charges collected under a controlled pressure step. The measurements showed that the piezoelectric performance of these composites can be significant. For instance, a commercial Polyvinylidene fluoride-trifluoroethylene (PVDF-TrFE) sample showed a reproducible d₃₃ of 22 pC·N⁻¹, which aligns with its specified value of 23 pC·N⁻¹. nih.gov In comparison, the Rochelle salt/PLA composites exhibited even higher coefficients. nih.govresearchgate.net

The measured piezoelectric coefficients for these biodegradable composites were found to be higher than those of many piezoelectric polymers like PVDF-TrFE. nih.govresearchgate.net Impact tests on certain Rochelle salt-based composites have demonstrated voltage outputs peaking at approximately 8 V, with a corresponding piezoelectric coefficient (d₃₃) of around 30 pC/N. wikipedia.org Other research has reported that the d₃₃ coefficient for Rochelle salt can exceed 100 pm·V⁻¹ (equivalent to 100 pC·N⁻¹). nih.gov The table below summarizes some reported piezoelectric coefficients for Rochelle salt and related composites.

| Material | Piezoelectric Coefficient (d₃₃) | Reference |

| Rochelle Salt (General) | >100 pC/N | nih.gov |

| Rochelle Salt Composite (Impact Test) | ~30 pC/N | wikipedia.org |

| Rochelle Salt/PLA Composite (1.5 mm) | 119 pC/N | nih.gov |

| Rochelle Salt/PLA Composite (2.5 mm) | 39 pC/N | nih.gov |

| PVDF-TrFE (for comparison) | 22-23 pC/N | nih.gov |

These measurements confirm the strong piezoelectric response of potassium sodium tartrate, particularly in engineered composites, highlighting its potential for modern sensing applications.

Research into Applications in Sensitive Vibrational and Acoustic Devices

The significant piezoelectric effect exhibited by potassium sodium tartrate (Rochelle salt) led to its extensive use in sensitive electro-acoustic and vibrational devices, particularly during the mid-20th century consumer electronics boom. atamanchemicals.comwikipedia.org Its ability to efficiently convert mechanical vibrations into electrical signals, and vice versa, made it a key component in early transducers. wikipedia.org

Historical applications include:

Phonograph Cartridges: The crystal was attached to the needle (stylus). As the record rotated, the modulations in the groove caused the crystal to vibrate, generating an electrical signal that could be amplified to produce sound. rsc.org

Microphones: Sound waves would cause a diaphragm connected to a Rochelle salt crystal to vibrate, generating a corresponding electrical signal. atamanchemicals.comwikipedia.org

Earpieces and Speakers: An alternating voltage applied to the crystal would cause it to oscillate, producing sound waves. atamanchemicals.comrsc.org

These early transducers were known for their exceptionally high output, with typical phonograph cartridges producing 2 volts or more. wikipedia.org However, a significant drawback of Rochelle salt is its deliquescent nature, meaning it readily absorbs moisture from the air. This property caused transducers based on the material to degrade if stored in damp conditions. atamanchemicals.comwikipedia.org

More recent research has revisited the potential of potassium sodium tartrate, focusing on modern applications that leverage its high piezoelectric coefficients and biodegradable nature. nih.gov Contemporary research explores its use in:

Sensitive Impact Sensors: The ability to generate a measurable voltage upon impact makes it suitable for real-time impact force sensing. This has potential applications in wearable protective gear, such as smart armor for athletes or fall detection devices for the elderly. wikipedia.org

Disposable Sensors and Actuators: The development of Rochelle salt composites with biodegradable polymers like PLA opens the door for eco-friendly, disposable electronic components. nih.gov These could be used in single-use medical sensors or environmental monitoring devices where retrieval is difficult.

Energy Harvesters: Research into piezoelectric composites is aimed at creating devices that can harvest energy from ambient vibrations, which could be used to power low-energy electronics. preprints.org

The renewed interest in potassium sodium tartrate is driven by an eco-design paradigm, seeking effective yet environmentally benign materials for sensors and actuators. nih.gov Its non-toxic nature (it is approved as a food additive, E337) and the low energy requirements for producing devices make it an attractive alternative to traditional, often toxic, piezoelectric ceramics like lead zirconate titanate (PZT). nih.govmedium.com

Role in Protein Crystallography Methodologies

Application as a Precipitant in Protein Crystallization Protocols

Potassium sodium tartrate is a widely utilized reagent in the field of structural biology, where it functions as a precipitant in protein crystallization. atamanchemicals.comwikipedia.org The fundamental goal of protein crystallization is to create a highly ordered, three-dimensional lattice of protein molecules, which can then be analyzed using X-ray diffraction to determine the protein's atomic structure. This process requires carefully controlled conditions that reduce the protein's solubility, encouraging the molecules to aggregate in an ordered manner rather than randomly precipitating out of solution.

The formation of protein crystals is dependent on achieving a state of supersaturation. mdpi.com Precipitants like potassium sodium tartrate are key to inducing this state. By competing with the protein for solvent (water) molecules, the salt effectively decreases the amount of water available to keep the protein in solution. This reduction in solubility drives the protein molecules to associate with one another, which, under the right conditions of pH, temperature, and protein concentration, can lead to the nucleation and subsequent growth of a crystal. labotech2000.it

Potassium sodium tartrate is valued as a precipitant for several reasons:

It is a salt, and salts are one of the most common classes of precipitants used to manipulate protein solubility.

It has been shown to be effective for a range of different proteins. For example, it has been successfully used as the precipitant to crystallize the influenza virus polymerase acidic subunit N-terminal domain researchgate.net and lysozyme. mdpi.com

It is often included as a component in commercially available crystallization screening kits, which allow researchers to test a wide array of conditions simultaneously.

While effective, the use of tartrate as a precipitant is not always successful and is considered by some data-mining studies of crystallization databases to be a less successful precipitant compared to agents like high-molecular-weight polyethylene (B3416737) glycols (PEGs) or ammonium sulfate (B86663). Nonetheless, it remains a standard and valuable tool in the crystallographer's toolkit for exploring the conditions necessary to obtain protein crystals. atamanchemicals.com

Mechanism of Maintaining Alkaline pH in Biuret Reagent Systems

Potassium sodium tartrate is a critical component of the Biuret reagent, a solution used to detect the presence of peptide bonds in a sample and thus quantify protein concentration. The Biuret test operates in a highly alkaline environment, which is essential for the reaction to occur. While the alkalinity is provided by a strong base, typically sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), the role of potassium sodium tartrate is not to provide or maintain this pH itself, but to enable the key reaction to proceed within that alkaline medium.

The core of the Biuret test is the formation of a coordination complex between copper(II) ions (Cu²⁺) and the nitrogen atoms involved in the peptide bonds of the proteins. This complex has a characteristic mauve or purple color, and the intensity of this color is directly proportional to the protein concentration, which can be measured using a spectrophotometer at a wavelength of around 540 nm.

The mechanism of potassium sodium tartrate in this system is as follows:

Preventing Precipitation: In the strongly alkaline solution required for the test, copper(II) ions would readily react with hydroxide ions (OH⁻) to form a precipitate of copper(II) hydroxide (Cu(OH)₂). This would remove the copper ions from the solution, making them unavailable to react with the peptide bonds.

Chelation and Stabilization: Potassium sodium tartrate acts as a chelating agent. The tartrate ions wrap around the copper(II) ions, forming a soluble, stable complex. This chelation keeps the Cu²⁺ ions dissolved and available in the alkaline solution.

Facilitating the Reaction: By stabilizing the cupric ions, the tartrate ensures they are present to coordinate with the peptide nitrogens. Under alkaline conditions, the nitrogen atoms in the peptide backbone can form coordinate covalent bonds with the chelated copper(II) ions, leading to the formation of the colored complex that is the basis of the assay.

Therefore, the primary function of potassium sodium tartrate in the Biuret reagent is to maintain the solubility and availability of the cupric ions at the high pH necessary for the colorimetric reaction with peptide bonds.

Analytical Reagent Applications in Chemical Research

Investigation of Potassium Tartrate as a pH Reference Reagent in Standard Solutions

In analytical chemistry, accurate pH measurement is fundamental, and this relies on the calibration of pH meters using standard buffer solutions with precisely known pH values. Certain forms of potassium tartrate, specifically potassium hydrogen tartrate (also known as potassium bitartrate (B1229483) or cream of tartar), serve as a primary reference standard for this purpose. preprints.org

The National Institute of Standards and Technology (NIST) in the United States recognizes potassium hydrogen tartrate as a primary reference material for pH buffers. preprints.org Its utility as a pH standard stems from its specific chemical properties:

Defined pH: A saturated aqueous solution of potassium hydrogen tartrate, prepared with an excess of the salt in water at 25 °C (77 °F), produces a buffer with a well-defined and stable pH of 3.557. preprints.org